Methyl 8-(2-hexylcyclopropyl)octanoate
Overview
Description
Methyl 8-(2-hexylcyclopropyl)octanoate is an organic compound with the molecular formula C18H34O2. It is a methyl ester derivative of cyclopropaneoctanoic acid, featuring a cyclopropyl group attached to an octanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-(2-hexylcyclopropyl)octanoate typically involves the esterification of cyclopropaneoctanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-(2-hexylcyclopropyl)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Cyclopropaneoctanoic acid derivatives.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-(2-hexylcyclopropyl)octanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Mechanism of Action
The mechanism of action of Methyl 8-(2-hexylcyclopropyl)octanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .
Comparison with Similar Compounds
- Methyl 9,12-octadecadienoate
- Methyl 14-methyl pentadecanoate
- Methyl stearate
- Methyl heptadecanoate
- Methyl icosanoate
- Methyl docosanoate
- Methyl pentadecanoate
Comparison: Methyl 8-(2-hexylcyclopropyl)octanoate is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to other methyl esters. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 8-(2-hexylcyclopropyl)octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-9-12-16-15-17(16)13-10-7-6-8-11-14-18(19)20-2/h16-17H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYIDOFTTFCXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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